tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane
Brand Name: Vulcanchem
CAS No.: 2035508-27-9
VCID: VC7457792
InChI: InChI=1S/C13H19F3O2Si/c1-12(2,3)19(4,5)18-11-8-6-10(7-9-11)17-13(14,15)16/h6-9H,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)OC(F)(F)F
Molecular Formula: C13H19F3O2Si
Molecular Weight: 292.373

tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane

CAS No.: 2035508-27-9

Cat. No.: VC7457792

Molecular Formula: C13H19F3O2Si

Molecular Weight: 292.373

* For research use only. Not for human or veterinary use.

tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane - 2035508-27-9

Specification

CAS No. 2035508-27-9
Molecular Formula C13H19F3O2Si
Molecular Weight 292.373
IUPAC Name tert-butyl-dimethyl-[4-(trifluoromethoxy)phenoxy]silane
Standard InChI InChI=1S/C13H19F3O2Si/c1-12(2,3)19(4,5)18-11-8-6-10(7-9-11)17-13(14,15)16/h6-9H,1-5H3
Standard InChI Key NJLSLBYVJCUBRG-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)OC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of tert-butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane is C₁₃H₁₉F₃O₂Si, with a calculated molecular weight of 300.37 g/mol. The structure comprises a phenoxy ring substituted with a trifluoromethoxy (-OCF₃) group at the 4-position, shielded by a TBDMS group via an oxygen-silicon bond. This configuration combines the electron-withdrawing effects of the trifluoromethoxy group with the steric bulk of the TBDMS moiety, influencing reactivity and stability .

Key structural analogs include:

  • tert-Butyldimethyl(4-nitrophenoxy)silane (CAS 117635-44-6): A nitro-substituted variant with a molecular weight of 253.37 g/mol .

  • tert-Butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane (CAS 873426-76-7): A boronate ester analog synthesized via palladium-catalyzed borylation .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of tert-butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane likely follows a two-step sequence:

  • Introduction of the Trifluoromethoxy Group:

    • Electrophilic trifluoromethoxylation of phenol derivatives using reagents like trifluoromethyl triflate (CF₃OTf) or Umemoto’s reagent.

  • Silylation:

    • Protection of the phenolic oxygen with TBDMS chloride in the presence of a base (e.g., imidazole or triethylamine) in anhydrous dichloromethane or tetrahydrofuran .

Optimized Reaction Conditions

A representative protocol derived from analogous compounds involves:

  • Reagents: 4-(Trifluoromethoxy)phenol (1 equiv), TBDMS-Cl (1.2 equiv), imidazole (1.5 equiv).

  • Solvent: Anhydrous DCM, 0°C to room temperature.

  • Yield: ~85–90% after purification via column chromatography .

Palladium-Catalyzed Modifications

For boronate-containing analogs, cross-coupling reactions employ:

  • Catalyst: Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃, 2 mol%).

  • Ligand: Dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphane (SPhos, 4 mol%).

  • Conditions: Toluene, 100°C, 15 hours, yielding >85% boronate esters .

Physicochemical Properties

Stability and Reactivity

  • Hydrolytic Stability: The TBDMS group confers resistance to hydrolysis under neutral and weakly acidic conditions, but cleaves in the presence of fluoride ions (e.g., TBAF) .

  • Thermal Stability: Decomposition occurs above 200°C, releasing silicon oxides and fluorinated byproducts .

Spectroscopic Data (Inferred)

  • ¹H NMR (CDCl₃): δ 0.20 (s, 6H, Si(CH₃)₂), 1.00 (s, 9H, C(CH₃)₃), 6.90–7.10 (m, 4H, aromatic).

  • ¹⁹F NMR: δ -58.5 (s, CF₃).

Applications in Organic Synthesis

Protecting Group Strategy

The TBDMS group serves as a temporary protective moiety for phenolic hydroxyl groups during multi-step syntheses, particularly in:

  • Natural Product Synthesis: Stabilization of sensitive intermediates in alkaloid and terpenoid pathways.

  • Peptide Modification: Protection of tyrosine residues in solid-phase peptide synthesis .

Suzuki-Miyaura Cross-Coupling

Boronate analogs (e.g., CAS 873426-76-7) participate in palladium-catalyzed couplings to form biaryl structures, critical in pharmaceutical intermediates . For example:
Ar–B(pin)+Ar’–XPd catalystAr–Ar’\text{Ar–B(pin)} + \text{Ar'–X} \xrightarrow{\text{Pd catalyst}} \text{Ar–Ar'}
where X = Br, I.

Fluorinated Material Development

The trifluoromethoxy group enhances lipid solubility and metabolic stability, making the compound valuable in:

  • Agrochemicals: Herbicides and insecticides with improved rainfastness.

  • Liquid Crystals: Components in display technologies due to low viscosity and high dielectric anisotropy.

Environmental and Regulatory Considerations

Ecotoxicity

Data gaps exist, but siloxane derivatives generally exhibit:

  • Low Bioaccumulation: LogP ≈ 4.5 (calculated for C₁₃H₁₉F₃O₂Si), below the threshold for bioaccumulative concern .

  • Moderate Mobility: Predicted soil adsorption coefficient (Koc) ~500 L/kg, indicating moderate mobility in aquatic systems .

Disposal Recommendations

  • Incineration: Preferred method at licensed facilities equipped to handle fluorinated waste.

  • Neutralization: React with aqueous potassium hydroxide to cleave the silicon-oxygen bond before disposal .

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